molecular formula C17H16FNO B2719760 N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide CAS No. 1049442-52-5

N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Cat. No.: B2719760
CAS No.: 1049442-52-5
M. Wt: 269.319
InChI Key: UVKZFDMLHCEHSQ-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic benzamide derivative characterized by a cyclopropane ring fused to a 4-fluorophenyl group, connected via a methylene bridge to a benzamide core. The cyclopropane moiety introduces significant ring strain, which may enhance reactivity or influence molecular interactions in biological systems.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-15-8-6-14(7-9-15)17(10-11-17)12-19-16(20)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKZFDMLHCEHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzamide moiety: The final step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Expert Analysis and Notes

  • Structural Optimization : The target compound’s simplicity offers a scaffold for further derivatization (e.g., adding polar groups to balance solubility).
  • Contradictions : While fluorophenyl-cyclopropyl motifs are common in inhibitors (), their exact roles vary—electronic effects vs. steric constraints—depending on the target enzyme.
  • Research Gaps: Limited data exists on the target compound’s specific bioactivity; further studies should prioritize enzyme assays and pharmacokinetic profiling.

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide, a synthetic compound, has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C17H18FN and a molecular weight of 265.33 g/mol. Its unique structure, featuring a cyclopropyl group and a fluorophenyl moiety, may significantly influence its biological activity.

PropertyValue
Molecular Weight265.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It might interact with receptors that regulate cell growth pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, indicating potential as an alternative to conventional antibiotics. For example, it has shown comparable antibacterial effects to norfloxacin against certain pathogens.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. Studies have evaluated its effects on cancer cell lines, particularly colon carcinoma (HCT-15). The structure–activity relationship (SAR) suggests that modifications can enhance cytotoxic effects against specific cancer types. Key findings include:

  • Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of cancer cells in vitro.
  • Mechanisms of Action : It is believed to induce apoptosis through modulation of signaling pathways associated with cell survival and death .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a new therapeutic agent in treating infections.
  • Anticancer Research : In a study involving various cancer cell lines, the compound showed promising results in inhibiting tumor growth and inducing apoptosis, particularly in colorectal cancer models .
  • Mechanistic Insights : Further investigations into the molecular targets revealed that the compound interacts with specific protein kinases involved in cancer progression, providing insights into its mechanism of action .

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